molecular formula C13H19N3O B14899875 (6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone

(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone

Cat. No.: B14899875
M. Wt: 233.31 g/mol
InChI Key: PYULDXIMDWTELO-UHFFFAOYSA-N
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Description

(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminopyridine moiety and an isopropyl-substituted pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 6-aminopyridine with a suitable isopropylpyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and optimize the production parameters.

Chemical Reactions Analysis

Types of Reactions

(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.

    Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted pyridine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (6-Aminopyridin-2-yl)(2-methylpyrrolidin-1-yl)methanone: A similar compound with a methyl group instead of an isopropyl group.

    (6-Aminopyridin-2-yl)(2-ethylpyrrolidin-1-yl)methanone: A similar compound with an ethyl group instead of an isopropyl group.

Uniqueness

(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it distinct from other similar compounds.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

(6-aminopyridin-2-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C13H19N3O/c1-9(2)11-6-4-8-16(11)13(17)10-5-3-7-12(14)15-10/h3,5,7,9,11H,4,6,8H2,1-2H3,(H2,14,15)

InChI Key

PYULDXIMDWTELO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCN1C(=O)C2=NC(=CC=C2)N

Origin of Product

United States

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